REACTION_CXSMILES
|
[BH4-].[Na+].[O:3]([C:10]1[CH:11]=[C:12]([C:16](=[O:21])[C:17]([F:20])([F:19])[F:18])[CH:13]=[CH:14][CH:15]=1)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.Cl.O>CO>[F:18][C:17]([F:19])([F:20])[CH:16]([C:12]1[CH:13]=[CH:14][CH:15]=[C:10]([O:3][C:4]2[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:11]=1)[OH:21] |f:0.1|
|
Name
|
|
Quantity
|
2.71 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
56.1 g
|
Type
|
reactant
|
Smiles
|
O(C1=CC=CC=C1)C=1C=C(C=CC1)C(C(F)(F)F)=O
|
Name
|
|
Quantity
|
235 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 25 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to rise to room temperature
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
EXTRACTION
|
Details
|
The decanted aqueous phase was extracted with methylene chloride
|
Type
|
WASH
|
Details
|
the organic phase was washed with water
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed over silica gel
|
Type
|
WASH
|
Details
|
was eluted with methylene chloride
|
Reaction Time |
25 min |
Name
|
|
Type
|
product
|
Smiles
|
FC(C(O)C1=CC(=CC=C1)OC1=CC=CC=C1)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |